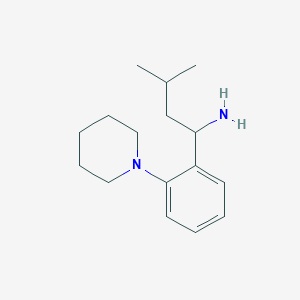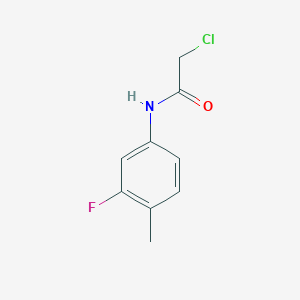
2-氯-N-(3-氟-4-甲基苯基)乙酰胺
描述
“2-chloro-N-(3-fluoro-4-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9ClFNO. It has a molecular weight of 201.63 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3-fluoro-4-methylphenyl)acetamide” is 1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This indicates that the molecule consists of a chloroacetamide group attached to a 3-fluoro-4-methylphenyl group .
Physical And Chemical Properties Analysis
“2-chloro-N-(3-fluoro-4-methylphenyl)acetamide” is a solid at room temperature . It has a molecular weight of 201.63 .
科学研究应用
Application in Medicinal Chemistry
Summary of the Application
The compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has been studied for its potential antibacterial activity against Klebsiella pneumoniae . This pathogen is known for its high capacity to acquire resistance to drugs, making it necessary to develop therapeutic alternatives .
Methods of Application or Experimental Procedures
The compound was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et 3 N), with a yield of 80%. All compounds were purified using the recrystallization method .
Results or Outcomes
The study showed that the substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site. The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule .
Application in Organic Chemistry
Summary of the Application
The compound “2-chloro-N-(4-fluoro-2-methylphenyl)acetamide” is used in organic chemistry for reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .
Methods of Application or Experimental Procedures
The compound can be used in reactions involving N-bromosuccinimide (NBS), which results in the removal of a hydrogen atom from the benzylic position . This is a free radical reaction, and the resulting product can be used in further reactions .
Results or Outcomes
The outcome of these reactions can vary depending on the specific conditions and reagents used . However, the reactions generally result in the substitution of a hydrogen atom at the benzylic position with a bromine atom .
Potential Use in Drug Synthesis
Summary of the Application
The compound “2-chloro-N-(4-fluoro-2-methylphenyl)acetamide” has been mentioned in the context of drug synthesis . Specifically, it is related to darbufelone, an anti-inflammatory drug that has also shown potential as a lung cancer cell growth inhibitor .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this potential use are not detailed in the available sources .
Results or Outcomes
While the specific outcomes of this potential use are not detailed in the available sources, the related compound darbufelone has shown promise as a lung cancer cell growth inhibitor .
Combination with Antibacterial Drugs
Summary of the Application
The compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has been studied for its potential to enhance the effects of antibacterial drugs against Klebsiella pneumoniae .
Methods of Application or Experimental Procedures
The research aimed to analyze the effects of the association of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with various antibacterial drugs such as ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains .
Results or Outcomes
The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem . Thus, the acetamide was able to optimize the effects of antibacterial drugs, reducing the concentrations necessary to cause bacterial death .
Use in Organic Synthesis
Summary of the Application
The compound “2-chloro-N-(3-fluoro-4-methylphenyl)acetamide” is used in organic synthesis, particularly in reactions at the benzylic position .
属性
IUPAC Name |
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMODUZPTOWVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368194 | |
| Record name | 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
CAS RN |
100599-62-0 | |
| Record name | 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



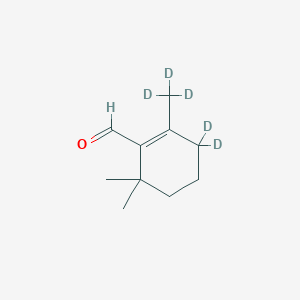
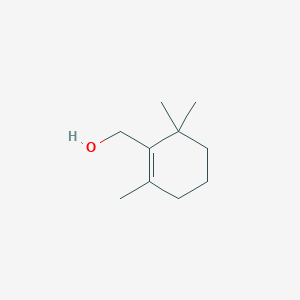
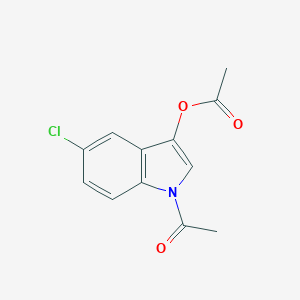
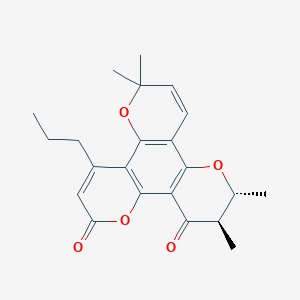
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
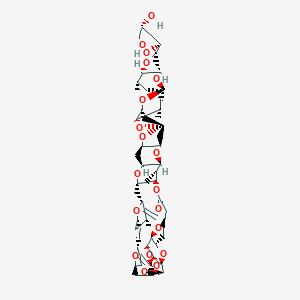


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)


